N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide
Description
N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide: is an organic compound that features a furan ring, a phenoxy group, and an acetamide moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-11-3-1-4-12(7-11)19-10-14(17)15-8-13-5-2-6-18-13/h1-7,16H,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPEPZCYDZICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furylmethanol and 3-hydroxybenzyl alcohol.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-[3-(formyl)phenoxy]acetamide or 2-[3-(carboxy)phenoxy]acetamide.
Reduction: Formation of N-(2-tetrahydrofurylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenoxy groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-furylmethyl)-2-[3-(methoxymethyl)phenoxy]acetamide
- N-(2-furylmethyl)-2-[3-(ethoxymethyl)phenoxy]acetamide
- N-(2-furylmethyl)-2-[3-(hydroxyethyl)phenoxy]acetamide
Comparison:
- N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding interactions compared to methoxymethyl or ethoxymethyl analogs.
- The hydroxymethyl group also provides a site for further functionalization, allowing for the introduction of additional chemical groups to modify the compound’s properties.
- The furan ring imparts aromaticity and potential reactivity, distinguishing it from similar compounds with different heterocyclic rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
